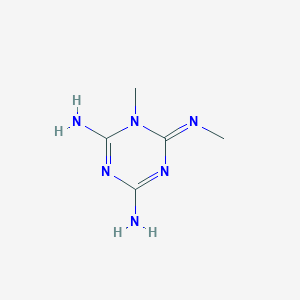

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-methylimino-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c1-8-5-10-3(6)9-4(7)11(5)2/h1-2H3,(H4,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSCRZGODMDLCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N=C(N1C)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the reaction of 3,5-dinitro-uracil with methylenehexadecylamine. This reaction produces 1,3-dimethyl-5-imino-6-nitro-uracil, which is then converted to the target compound through a reaction with nitrous acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

Chemistry: It is used in the study of heterocyclic compounds and their reactivity.

Biology: The compound is used in research related to DNA and RNA modifications and damage analysis.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine with structurally related triazine derivatives, focusing on substituent effects, synthesis methods, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Impact on Activity: The imino group in the target compound distinguishes it from analogs like 6-methyl-1,3,5-triazine-2,4-diamine, which lacks this functional group. N2,N3-dimethylation reduces steric hindrance compared to bulkier substituents (e.g., 4-methylpiperidino or aryl groups), possibly improving membrane permeability .

Synthetic Approaches: Analogs such as N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines are synthesized via one-pot methods involving cyanoguanidine, aniline, and benzaldehyde, followed by base-promoted Dimroth rearrangement . Similar methodologies may apply to the target compound. In contrast, Imeglimin hydrochloride requires chiral resolution, highlighting the complexity of introducing stereochemistry in triazine derivatives .

The absence of aryl or heteroaryl groups (common in antileukemic triazines) may limit its cytotoxicity compared to compounds like 4-(4-methylpiperidino)-1,3,5-triazine-2-amines .

Physicochemical Properties: Ethanol solvation is observed in N2,6-diaryl-dihydrotriazines, which form stable clathrates. The target compound’s solubility and stability may differ due to its imino and methyl substituents . Storage conditions for analogs like (R)-N2,N2,6-trimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride (2–8°C, inert atmosphere) suggest sensitivity to light and oxidation, a consideration for handling the target compound .

Biological Activity

6-Imino-N2,3-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine (CAS No. 79576-88-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound belongs to the triazine family and exhibits a unique structure characterized by a triazine ring with imino and dimethyl substitutions. Its molecular formula is , and it possesses a molecular weight of 168.16 g/mol. The presence of multiple nitrogen atoms in its structure contributes to its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit key enzymes involved in cancer progression:

- DNA Topoisomerase IIα : This enzyme is crucial for DNA replication and repair. Inhibition can lead to cancer cell death.

- Carbonic Anhydrases : These enzymes are involved in regulating pH and CO2 transport in tissues. Their inhibition can disrupt tumor growth.

In vitro studies demonstrated that the compound effectively reduces cell viability in various cancer cell lines by inducing apoptosis and cell cycle arrest .

CNS Activity

The compound also shows promise in targeting central nervous system (CNS) disorders. It interacts with several CNS-relevant receptors:

- Histamine H4 Receptor : Modulating this receptor may alleviate allergic responses and inflammation.

- Serotonin 5-HT6 Receptor : Involvement in cognitive processes suggests potential benefits for neurodegenerative diseases.

Research indicates that compounds with similar structures exhibit affinity for these receptors, suggesting a potential role for this compound in treating conditions like Alzheimer's disease and schizophrenia .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines. This action may be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on target enzymes.

- Receptor Modulation : Its interaction with receptors alters signaling pathways that regulate cell growth and inflammation.

- Nucleic Acid Binding : The triazine ring can intercalate into DNA or RNA structures, influencing gene expression and cellular function.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated anticancer activity against breast cancer cells with IC50 values indicating potent inhibition of cell proliferation. |

| Study B (2023) | Investigated CNS receptor interactions; showed significant binding affinity for serotonin receptors leading to enhanced cognitive function in animal models. |

| Study C (2024) | Evaluated anti-inflammatory effects; reported reduced levels of TNF-alpha and IL-6 in treated models compared to controls. |

Q & A

Q. What are the common synthetic routes for preparing 6-substituted 1,3,5-triazine-2,4-diamines, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation of cyanoguanidine with aldehydes and amines under acidic conditions. For example:

- Microwave-assisted synthesis : A mixture of cyanoguanidine, aryl aldehydes, and aryl amines in ethanol with HCl is irradiated at 140°C (50 min, 150W) to yield triazine derivatives .

- Conventional reflux : Reactions use molecular sieves (4Å) and montmorillonite K-10 in dry ether under N₂, followed by HCl gas precipitation .

Key optimization factors : Temperature control (prevents side reactions), inert atmosphere (avoids oxidation), and catalyst selection (e.g., montmorillonite K-10 enhances yield).

Q. What analytical techniques are critical for confirming the structure and purity of triazine derivatives?

- NMR spectroscopy : and NMR resolve substituent positions (e.g., δ 7.55 ppm for aromatic protons in ).

- HRMS : Validates molecular ion peaks (e.g., [M+H] = 444.0539 for compound 11u ).

- UPLC : Assesses purity (>94% in ).

Table 1 : Example characterization data for triazine derivatives:

| Compound | NMR (δ, ppm) | HRMS ([M+H]) | Purity (UPLC) |

|---|---|---|---|

| 11u | 7.55 (td, J=7.2 Hz) | 444.0539 | 94.4% |

Advanced Research Questions

Q. How do substituent variations (e.g., aryl groups, halogens) impact biological activity in triazine derivatives?

SAR studies reveal:

- Aryl groups at position 6 : Electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) enhance antimicrobial activity by improving target binding (MIC ≤ 2 µg/mL) .

- Halogen positioning : Fluorine at ortho positions (e.g., 2-fluorophenyl) increases antiproliferative activity against cancer cell lines (IC₅₀ = 1.2 µM) .

Advanced method : 3D-QSAR modeling correlates electrostatic and steric fields with activity. For example, coefficient maps show bulky substituents at the para position improve binding to kinase targets .

Q. What mechanistic insights explain contradictory bioactivity data in triazine derivatives?

Discrepancies arise from:

- Solubility vs. permeability : Hydrophobic substituents improve membrane penetration but reduce aqueous solubility, leading to variable in vitro/in vivo results .

- Off-target effects : Triazines with morpholino groups (e.g., N2,N4-bis(2,3-dimethylphenyl) ) may inhibit non-target enzymes like carbonic anhydrase, confounding SAR .

Resolution strategy : Use isothermal titration calorimetry (ITC) to quantify binding specificity and molecular dynamics (MD) simulations to predict off-target interactions .

Q. How can conflicting crystallographic and spectroscopic data be reconciled during structural elucidation?

- Case study : Discrepancies in NH proton signals in NMR vs. X-ray hydrogen bonding networks.

- Solution : Variable-temperature NMR (VT-NMR) distinguishes dynamic proton exchange from static crystal packing effects .

Example : For 6-(chloromethyl)-N-(3,4-dimethylphenyl) , VT-NMR at 253K resolved overlapping NH peaks, confirming intramolecular H-bonding observed in XRD .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in triazine syntheses involving sensitive substituents?

- Protecting groups : Use Boc-protected amines to prevent side reactions during cyclocondensation .

- Microwave optimization : Short reaction times (≤60 min) reduce decomposition of labile groups (e.g., morpholino) .

Data : Yields improved from 20% (conventional) to 65% (microwave) for N2-(4-fluorophenyl)-6-phenyl derivatives .

Q. How are computational methods integrated into triazine derivative design?

- 3D-QSAR/CoMFA : Models built using 30+ triazine derivatives predict antiproliferative activity (q² = 0.82, r² = 0.91) .

- Docking studies : Triazines with planar aryl groups show stronger π-π stacking with EGFR kinase (binding energy ≤ -9.5 kcal/mol) .

Data Contradiction Analysis

Q. Why do some triazines show high in vitro activity but poor in vivo efficacy?

- Pharmacokinetic limitations : Compounds like 6-(3-chloro-2-fluorophenyl) exhibit rapid hepatic clearance (t₁/₂ = 1.2 hr in mice) due to CYP3A4 metabolism .

- Mitigation : Introduce methyl groups to block metabolic hotspots (e.g., C6-methyl increases t₁/₂ to 4.5 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.